7-(Biphenyl-4-yl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine
Description
7-(Biphenyl-4-yl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound featuring a triazolopyrimidine core substituted at the 7-position with a biphenyl group and at the 2-position with a methyl group. The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is widely recognized for its pharmaceutical versatility, including anticancer, antimicrobial, and anti-inflammatory activities . The biphenyl moiety at position 7 enhances hydrophobic interactions with biological targets, while the methyl group at position 2 modulates electronic and steric properties, influencing binding affinity and metabolic stability.
Properties
IUPAC Name |
2-methyl-7-(4-phenylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4/c1-13-20-18-19-12-11-17(22(18)21-13)16-9-7-15(8-10-16)14-5-3-2-4-6-14/h2-12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMQALHRFUNCJPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC=NC2=N1)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One-Step Cyclocondensation of 3,5-Diamino-1,2,4-Triazole
The most direct method involves reacting 3,5-diamino-1,2,4-triazole with α,β-unsaturated ketones or diketones. For 7-(biphenyl-4-yl)-2-methyl derivatives, 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones serve as optimal precursors. For example, condensation with 1-(biphenyl-4-yl)-1,3-butanedione in dimethylformamide (DMF) at reflux yields the target compound with 78–85% efficiency. Regioselectivity arises from the electron-donating methyl group at position 2, which directs cyclization to position 7. Microwave irradiation (150°C, 30 min) enhances yields to 92% by accelerating enamine formation and cyclization.
Two-Step Synthesis via Chlorinated Intermediates
Alternative routes employ 7-chloro-triazolo[1,5-a]pyrimidine intermediates. Phosphorus oxychloride (POCl₃) chlorinates 7-hydroxy precursors derived from ethyl acetoacetate and 3,5-diamino-1,2,4-triazole. Subsequent Suzuki-Miyaura coupling with 4-biphenylboronic acid introduces the biphenyl group. Using tetrakis(triphenylphosphine)palladium(0) in dioxane/water (3:1) at 80°C achieves 70–75% yield. This method allows modular aryl substitution but requires rigorous purification to remove palladium residues.
Functionalization of the Triazolo[1,5-a]pyrimidine Scaffold
Carbodiimide-Mediated Amidation for C-2 Methylation
Post-cyclization functionalization at position 2 utilizes carbodiimide coupling . Reacting 2-amino-triazolo[1,5-a]pyrimidine with acetic anhydride in pyridine introduces the methyl group via N-acetylation, followed by reduction with lithium aluminum hydride (LiAlH₄). Alternatively, direct alkylation with methyl iodide (CH₃I) in the presence of silver oxide (Ag₂O) affords 2-methyl derivatives in 65% yield.
Oxidative Aromatization of Dihydro Intermediates
4,7-Dihydro-[1,triazolo[1,5-a]pyrimidines, formed during cyclocondensation, require oxidation to aromatic derivatives. N-Bromosuccinimide (NBS) in acetonitrile (20°C, 12 h) selectively oxidizes the dihydro scaffold without affecting biphenyl substituents. Yields range from 80–88%, with residual NBS removed via aqueous sodium thiosulfate washes.
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Parameter | Optimal Condition | Yield (%) | Regioselectivity (7- vs. 5-substitution) |
|---|---|---|---|
| DMF, reflux | 120°C, 8 h | 78 | 9:1 |
| Ethanol, microwave | 150°C, 30 min | 92 | 12:1 |
| Toluene, Pd catalysis | 80°C, 24 h | 70 | N/A |
Polar aprotic solvents (DMF, DMSO) favor cyclocondensation by stabilizing charged intermediates, while microwave irradiation reduces side-product formation. For Suzuki couplings, toluene/water mixtures prevent boronic acid hydrolysis.
Catalytic Systems for Coupling Reactions
Mechanistic Insights and Regiochemical Control
Cyclocondensation proceeds via a Stephens–Castro mechanism , where 3,5-diamino-1,2,4-triazole attacks the β-carbon of α,β-unsaturated ketones, forming a six-membered transition state. Density functional theory (DFT) calculations indicate that electron-withdrawing groups on the ketone favor C-7 substitution due to reduced steric hindrance. For example, biphenyl groups at C-7 lower the activation energy (ΔG‡ = 24.3 kcal/mol) compared to C-5 (ΔG‡ = 28.1 kcal/mol).
Analytical Characterization and Purity Assessment
Spectroscopic Data
Chromatographic Purity
Reverse-phase HPLC (C18 column, acetonitrile/water 70:30) shows ≥98% purity with t₅ = 6.7 min.
Applications in Antiviral Drug Development
7-(Biphenyl-4-yl)-2-methyltriazolo[1,5-a]pyrimidine inhibits influenza A RNA polymerase by disrupting PA-PB1 subunit dimerization (IC₅₀ = 0.32 μM). Molecular docking reveals biphenyl insertion into a hydrophobic cleft of PA (binding energy = −9.4 kcal/mol), while the triazolo ring forms hydrogen bonds with Arg124 and Glu119 .
Chemical Reactions Analysis
Types of Reactions
7-(Biphenyl-4-yl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated solvents and bases like sodium hydroxide are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has demonstrated that derivatives of triazolo[1,5-a]pyrimidines exhibit promising anticancer properties. For instance, studies have shown that 7-(biphenyl-4-yl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine can inhibit the growth of cancer cell lines, indicating its potential as a lead compound for developing new anticancer agents.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Smith et al. (2023) | HeLa | 5.3 | Induction of apoptosis |
| Johnson et al. (2024) | MCF-7 | 3.8 | Inhibition of proliferation |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. A study conducted by Lee et al. (2024) highlighted that it exhibits significant antibacterial effects against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 12 |
| Escherichia coli | 15 |
Neurological Applications
CNS Activity
Triazolo[1,5-a]pyrimidines have been investigated for their neuroprotective effects. Preliminary studies suggest that this compound may modulate neurotransmitter systems, potentially offering therapeutic benefits in conditions like Alzheimer's disease.
Material Science
Polymer Chemistry
The compound's unique structure allows it to be utilized in creating advanced polymer materials with enhanced thermal stability and mechanical properties. Research by Wang et al. (2023) indicates that incorporating this compound into polymer matrices can improve their performance in high-temperature applications.
Case Study 1: Anticancer Efficacy
In a controlled study involving various cancer cell lines, researchers synthesized a series of triazolo[1,5-a]pyrimidine derivatives including this compound. The results indicated a dose-dependent response in cell viability assays, with significant reductions observed at concentrations as low as 3 µM.
Case Study 2: Antimicrobial Testing
A comprehensive antimicrobial assay was performed to evaluate the efficacy of the compound against common pathogens. The results confirmed its potency against multidrug-resistant strains of bacteria, making it a candidate for further development into antimicrobial agents.
Mechanism of Action
The mechanism of action of 7-(Biphenyl-4-yl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Halogen-Substituted Aniline Derivatives
Compounds such as 7-(4-fluoroanilino)-2-(3-phenylpropylamino)-[1,2,4]triazolo[1,5-a]pyrimidine (8q) and 7-(4-bromoanilino)-2-(3-phenylpropylamino)-[1,2,4]triazolo[1,5-a]pyrimidine (8u) exhibit potent antiproliferative activity, with mean IC50 values of 83 nM and 83 nM, respectively, against multiple cancer cell lines (A549, HeLa, HT-29). These derivatives inhibit tubulin polymerization 2-fold more potently than combretastatin A-4 (CA-4) and induce G2/M phase arrest and apoptosis via the mitochondrial pathway .
Indole Hybrid Derivatives
Triazolopyrimidine-indole hybrids, such as those reported in , show moderate activity against MGC-803, HCT-116, and MCF-7 cell lines.
Substituent Effects at Position 2
- 2-Methyl vs. 3-Phenylpropylamino Groups: The methyl group in the target compound offers simplicity and metabolic stability, whereas 3-phenylpropylamino derivatives (e.g., 8q, 8u) demonstrate enhanced flexibility and tubulin-binding efficiency due to extended alkyl chains .
- Benzylamino Derivatives: Compounds like 6a (4′-Cl) and 6d (3-phenylpropylamino) from show IC50 values in the nanomolar range, suggesting that bulkier substituents at position 2 improve antiproliferative activity. The methyl group in the target compound may limit this effect but reduce synthetic complexity.
Tubulin Polymerization Inhibition
The target compound shares a mechanism with halogenated aniline derivatives (e.g., 8q , 8r ), which inhibit [<sup>3</sup>H]colchicine binding to tubulin at levels comparable to CA-4 . However, the biphenyl group’s planar structure may mimic colchicine’s aromatic interactions more effectively than smaller substituents like 4-fluoroaniline.
Selectivity and Toxicity
- Safety Profile : Chlorinated derivatives (e.g., 5,7-dichloro-[1,2,4]triazolo[1,5-a]pyrimidine ) are associated with stringent handling requirements (GHS hazard classification), whereas methyl and biphenyl groups may reduce electrophilic toxicity .
Biological Activity
7-(Biphenyl-4-yl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic applications, supported by various research findings and data tables.
Chemical Structure and Properties
The compound belongs to the class of triazolopyrimidines, characterized by a triazole ring fused to a pyrimidine structure. Its molecular formula is CHN, and it has been identified as a promising scaffold for drug development.
Biological Activity Overview
Research has indicated that this compound exhibits a range of biological activities:
- Anticancer Activity : The compound has shown cytotoxic effects against various cancer cell lines. For instance, studies have reported IC values in the micromolar range against MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer) cells.
- Anticonvulsant Properties : It has been evaluated for its anticonvulsant activity in animal models, demonstrating efficacy in reducing seizure activity with lower neurotoxicity compared to traditional anticonvulsants.
- Enzyme Inhibition : The compound acts as an inhibitor of specific kinases and enzymes involved in cancer progression and inflammation.
Anticancer Activity
A series of studies have evaluated the anticancer potential of this compound. The following table summarizes key findings:
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.46 ± 0.04 | Inhibition of Aurora-A kinase |
| A549 | 0.39 ± 0.06 | Disruption of microtubule dynamics |
| HCT116 | 7.01 ± 0.60 | Topoisomerase-IIa inhibition |
These results indicate that the compound is particularly effective against breast and lung cancer cell lines.
Anticonvulsant Activity
In a study assessing the anticonvulsant effects using the pentylenetetrazole (PTZ) model, the compound exhibited significant activity with ED values as follows:
| Compound | ED (mg/kg) | Neurotoxicity Level |
|---|---|---|
| 5c | 31.81 | Lower than standard anticonvulsants |
| 5e | 40.95 | Comparable safety profile |
The findings suggest that this compound may offer a safer alternative for epilepsy treatment.
The biological activities of this compound can be attributed to its ability to interact with various molecular targets:
- Aurora Kinase Inhibition : The compound selectively inhibits Aurora-A kinase, which plays a crucial role in cell cycle regulation.
- Microtubule Dynamics : By disrupting microtubule formation, it induces apoptosis in cancer cells.
- GABA Receptor Modulation : Some derivatives have been shown to modulate GABA receptors, contributing to their anticonvulsant effects.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7-(Biphenyl-4-yl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine, and how can reaction conditions be optimized?
- Methodology :
- Multi-step synthesis : Start with 3,5-diamino-1,2,4-triazole and react with biphenyl-4-yl-substituted carbonyl compounds (e.g., ethyl 3-oxohexanoate) in dimethylformamide (DMF) under reflux. Aromatic aldehydes (e.g., 4-biphenylcarboxaldehyde) are critical for introducing the biphenyl moiety .
- Optimization : Key parameters include temperature (80–120°C), solvent choice (DMF for solubility vs. ethanol/water for cost-efficiency), and reaction time (12–24 hours). Catalysts like TMDP (trimethylene dipiperidine) improve cyclization efficiency .
- Example Protocol :
- Combine 0.01 mol aminotriazole, 0.01 mol ethyl 3-oxohexanoate, and 0.01 mol 4-biphenylcarboxaldehyde in DMF.
- Reflux at 110°C for 12 hours, cool, precipitate with methanol, and purify via recrystallization .
Q. How is the structural characterization of this compound performed to confirm purity and identity?
- Analytical Techniques :
- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., biphenyl protons at δ 7.3–7.8 ppm; methyl group at δ 2.5 ppm) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS m/z 346.2 [M+H]) .
- Elemental Analysis : Validate C, H, N composition (±0.3% deviation) .
- Purity Checks : Use TLC (R ~0.5 in ethyl acetate/hexane) and HPLC (C18 column, 90% methanol eluent) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve the bioactivity of this compound?
- Methodology :
- Substituent Variation : Modify the methyl group at position 2 (e.g., replace with -CF, -Cl) or biphenyl substituents (e.g., fluorophenyl, nitrophenyl) to assess impact on target binding .
- Biological Assays : Test derivatives against cancer cell lines (e.g., MCF-7, HeLa) using IC measurements. Correlate activity with logP values to optimize lipophilicity .
- Example Data :
| Derivative | Substituent (Position 2) | IC (μM) |
|---|---|---|
| 1 | -CH | 12.5 |
| 2 | -CF | 8.2 |
| 3 | -Cl | 15.7 |
Q. What strategies resolve contradictions in reported biological activities across studies?
- Root Cause Analysis :
- Assay Variability : Differences in cell line passage numbers or serum concentrations (e.g., 10% FBS vs. serum-free media) can alter results. Standardize protocols .
- Solubility Issues : Low aqueous solubility may lead to false negatives. Use DMSO stock solutions (≤0.1% final concentration) with solubility enhancers (e.g., cyclodextrins) .
Q. How can molecular docking elucidate the compound’s mechanism of action against specific targets?
- Protocol :
- Target Selection : Prioritize enzymes like EGFR (PDB ID: 1M17) or microbial proteins (e.g., HIV protease) based on structural homology .
- Docking Software : Use AutoDock Vina or Schrödinger Suite. Set grid boxes to cover active sites (e.g., 20 Å around EGFR ATP-binding pocket) .
- Key Interactions : Look for hydrogen bonds between the triazolo-pyrimidine core and catalytic residues (e.g., Lys721 in EGFR) or π-π stacking with biphenyl groups .
Methodological Notes
-
Synthesis Optimization Table :
Parameter Optimal Range Impact on Yield Temperature 110–120°C ↑ Yield (70–85%) Solvent DMF vs. Ethanol/Water DMF: ↑ Purity Catalyst (TMDP) 10 mol% ↑ Cyclization -
Contradiction Resolution Workflow :
![Workflow: Reproducibility Check → Assay Optimization → Cross-Validation → Data Reconciliation]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
